Sodium chlorodifluoroacetate

描述

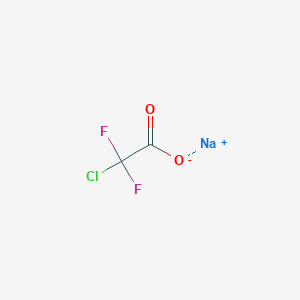

Sodium chlorodifluoroacetate (SCDA, C₂HClF₂O₂Na) is a fluorinated carboxylate salt widely utilized as a difluorocarbene precursor in organic synthesis. Its ability to generate difluorocarbene under mild conditions enables applications in difluoromethylation reactions, forming aryl difluoromethyl ethers, amines, and sulfur derivatives . SCDA is also employed in cyclopropanation reactions, such as synthesizing gem-difluorinated cyclopropanes and fluorinated styrenes . Unlike more toxic analogs like sodium fluoroacetate, SCDA is considered relatively non-toxic and bench-stable, making it a preferred reagent in medicinal and industrial chemistry .

准备方法

Synthetic Routes and Reaction Conditions: Sodium chlorodifluoroacetate is synthesized by neutralizing chlorodifluoroacetic acid with sodium hydroxide. The reaction typically involves dissolving chlorodifluoroacetic acid in an appropriate solvent, such as ether, and then adding a solution of sodium hydroxide. The mixture is stirred at low temperatures to ensure complete neutralization, and the resulting product is isolated by evaporating the solvent and drying the residue .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired quality .

化学反应分析

Difluorocarbene Generation and Self-Activation Mechanism

SCDA undergoes thermal decarboxylation (90–130°C) to produce difluorocarbene (CF~2~), enabling diverse fluorofunctionalizations . This process is critical for its role as a "self-activating" acylating agent:

Mechanistic Pathway

-

Active Ester Formation :

Difluorocarbene reacts with residual SCDA to form an electrophilic mixed anhydride 8 (Scheme 3 in refs. 1–2), which facilitates Friedel–Crafts acylation.

Evidence :

-

Control experiments with sodium trifluoroacetate showed no reactivity, confirming CF~2~ dependence .

-

Carbene traps (e.g., thiophenol) suppressed acylation, diverting 72% yield to PhSCF~2~H .

Friedel–Crafts Acylation of Indoles

SCDA acylates N-alkylindoles at the 3-position under mild conditions (DMF, 90°C), forming chlorodifluoroketones .

Key Reaction Parameters

| Entry | SCDA (equiv) | Base | Yield (%) |

|---|---|---|---|

| 5 | 2 | None | 69 (57) |

| 6 | 5 | None | 95 (81) |

| 9 | 2 | Et~3~N | 91 |

Data from Table 1 (refs. 1–2); isolated yields in parentheses.

Substrate Scope :

-

Electron-donating groups (e.g., N-benzyl, 5-methoxy) → 81–91% yield .

-

Electron-withdrawing groups (e.g., 5-nitro) → No reactivity .

Difluorocyclopropanation and Wittig-like Reactions

SCDA generates CF~2~ for cyclopropanation and olefin synthesis:

Cyclopropanation

Wittig-like Olefination

Difluoromethylation of S/N/Se Nucleophiles

SCDA enables nucleophilic difluoromethylation under basic conditions :

Examples :

Critical Analysis of Reactivity

-

Stoichiometry : ≥2 equiv SCDA required for efficient acylation .

-

Solvent Effects : Polar aprotic solvents (DMF, diglyme) enhance reactivity .

This versatile reagent bridges fluorination and traditional acylative chemistry, offering scalable solutions for pharmaceutical and agrochemical synthesis .

科学研究应用

Difluorocarbene Generation

SCDA is primarily recognized for its role as a difluorocarbene precursor. Upon thermal decomposition, SCDA generates difluorocarbene through the following reaction:

This reaction is typically conducted in a hot solution with suitable substrates, often utilizing solvents such as diglyme . The generated difluorocarbene can participate in various reactions including cyclopropanation and difluoromethylation.

Difluoromethylation

SCDA is widely used for difluoromethylation of various substrates, including phenols and thiols. This process involves the introduction of a difluoromethyl group (-CF₂H) into organic molecules, which can significantly alter their physical and chemical properties.

-

Case Study: Difluoromethylation of Thiols

A simple protocol has been established for the difluoromethylation of thiols using SCDA as the difluoromethylating agent, demonstrating its efficacy in generating difluoromethylated compounds under mild conditions . -

Case Study: Difluoromethylation of Phenols

In one study, SCDA was employed to achieve O-difluoromethylation of methyl 4-hydroxy-3-iodobenzoate on a multikilogram scale. The reaction required high temperatures to promote the generation of difluorocarbene from SCDA, highlighting its scalability for industrial applications .

Cyclopropanation Reactions

SCDA facilitates the formation of cyclopropanes through difluorocyclopropanation reactions. This process has been shown to be effective when SCDA is combined with triphenylphosphine and aldehydes.

- Case Study: Cyclopropanation

The thermal decomposition of SCDA in the presence of triphenylphosphine allows for cyclopropanation reactions similar to Wittig reactions, where an intermediate phosphonium ylide is formed . This method has been utilized to synthesize various substituted cyclopropanes that are valuable in medicinal chemistry.

Environmental Considerations

SCDA is considered an environmentally friendly alternative to traditional difluorocarbene sources that are often hazardous or ozone-depleting. Its use mitigates some environmental concerns associated with fluorinated compounds while still enabling significant synthetic transformations .

Comparative Data Table

The following table summarizes key applications and their respective outcomes when using this compound:

| Application Type | Substrate Type | Conditions Required | Yield/Outcome |

|---|---|---|---|

| Difluoromethylation | Phenols | High temperature; basic conditions | High yields reported |

| Difluoromethylation | Thiols | Mild conditions | Effective protocol |

| Cyclopropanation | Aldehydes | Thermal decomposition | Successful cyclopropane synthesis |

作用机制

The primary mechanism of action of sodium chlorodifluoroacetate involves the generation of difluorocarbene through thermal decomposition. This highly reactive intermediate can then participate in various chemical reactions, such as cyclopropanation and Wittig-like reactions. The molecular targets and pathways involved depend on the specific reaction and the substrates used .

相似化合物的比较

Comparison with Structurally Similar Compounds

Methyl and Ethyl Chlorodifluoroacetate (MCDFA and ECDFA)

MCDFA (CF₂ClC(O)OCH₃) and ECDFA (CF₂ClC(O)OCH₂CH₃) are ester derivatives of SCDA. While SCDA is ionic and water-soluble, MCDFA/ECDFA are neutral, lipophilic esters used in atmospheric chemistry studies. Key differences include:

Reactivity with Chlorine Atoms

Rate Coefficients :

Compound Ea/R (K) k (298 K, cm³/molecule/s) MCDFA 1363 ± 79 (1.32 ± 0.12) × 10⁻¹² ECDFA 1110 ± 68 (2.01 ± 0.18) × 10⁻¹² ECDFA reacts faster due to its lower activation energy, attributed to steric and electronic effects of the ethyl group.

Degradation Products

Chlorodifluoroacetic Acid (CF₂ClC(O)OH) :

Compound CF₂ClC(O)OH Yield (%) CO Yield (%) MCDFA 34 ± 5 26 ± 3 ECDFA 86 ± 8 34 ± 6 ECDFA produces significantly more CF₂ClC(O)OH, a persistent environmental contaminant .

Sodium Fluoroacetate

Sodium fluoroacetate (C₂H₂FNaO₂) shares structural similarity with SCDA but replaces the chlorine and one fluorine with a single fluorine. Key contrasts:

Sodium Trifluoroacetate (NaTFA)

NaTFA (CF₃COONa) lacks the chlorine atom present in SCDA. Differences include:

- Reactivity: NaTFA cannot undergo decarboxylation to generate fluorinated carbenes, unlike SCDA .

- Environmental Persistence: Both SCDA and NaTFA degrade to persistent acids (CF₂ClC(O)OH and CF₃C(O)OH), but NaTFA is a known byproduct of PTFE pyrolysis .

Guanidinium Chlorodifluoroacetate

This salt (C(NH₂)₃⁺·CF₂ClCOO⁻) shares the chlorodifluoroacetate anion with SCDA but differs in cation. Structural studies reveal:

- Crystal Packing: Guanidinium’s hydrogen-bonding network results in a monoclinic lattice (a = 1089 pm, b = 845 pm), unlike SCDA’s ionic interactions .

- Applications : Used in crystallography and NMR studies, whereas SCDA is reactive in synthesis .

生物活性

Sodium chlorodifluoroacetate (NaClCF₂CO₂) is an organofluorine compound known for its unique chemical properties and applications in organic synthesis, particularly as a source of difluorocarbene. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is a white crystalline solid that can be synthesized through the neutralization of chlorodifluoroacetic acid with sodium hydroxide. Its structure allows it to release difluorocarbene () upon thermal decomposition, which is crucial for various synthetic reactions in organic chemistry. The reaction can be summarized as follows:

The generated difluorocarbene is highly reactive and can participate in a variety of electrophilic addition reactions, making this compound a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals .

1. Pharmacological Applications

This compound has garnered attention for its potential use in medicinal chemistry. Its ability to introduce difluoromethyl groups into organic molecules can enhance the bioactivity of drug candidates by improving their pharmacokinetic properties. For example, compounds modified with difluoromethyl groups often exhibit increased lipophilicity and altered metabolic profiles, which can lead to improved efficacy and reduced toxicity .

2. Toxicological Considerations

While this compound has potential therapeutic applications, it is essential to consider its toxicity. Studies indicate that exposure to high concentrations can lead to adverse effects, including irritation and potential systemic toxicity. Therefore, understanding its dose-response relationship is critical for safe application in pharmaceutical contexts .

Case Study 1: Synthesis of Difluoro Olefins

A notable application of this compound is in the synthesis of 1,1-difluoro olefins through reactions with aldehydes in the presence of triphenylphosphine. This one-step synthesis has been demonstrated to yield high purity products with significant yields (up to 53%) under optimized conditions (80°C) in a sealed tube setup .

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| 80°C, Sealed Tube | 53 | High purity difluoro olefins obtained |

Case Study 2: Environmental Impact

Research highlights the environmental advantages of using this compound over traditional difluorocarbene sources that are hazardous or ozone-depleting. Its use has been promoted as part of a shift towards greener chemistry practices in organic synthesis .

Research Findings

Recent studies have explored the absorption, distribution, metabolism, and excretion (ADME) properties of compounds synthesized using this compound. These studies indicate that while the compound itself may have limited direct biological activity, its derivatives often exhibit enhanced biological profiles due to improved solubility and permeability characteristics .

常见问题

Basic Research Questions

Q. What are the primary atmospheric degradation pathways for sodium chlorodifluoroacetate derivatives, and how are their reaction kinetics quantified?

Methyl chlorodifluoroacetate (MCDFA) and ethyl chlorodifluoroacetate (ECDFA)—common derivatives—react with Cl atoms via hydrogen abstraction. Rate coefficients are measured using a relative rate technique in a 1080 L photochemical reactor under synthetic air (1000 mbar). Reaction progress is monitored via FTIR spectroscopy. Arrhenius expressions are derived (e.g., ) to model temperature-dependent kinetics . Cl-initiated reactions dominate in coastal/industrial regions with elevated Cl concentrations (~10⁵ atoms/cm³) .

Q. How does this compound act as a difluorocarbene source in organic synthesis?

Thermal decarboxylation of this compound in refluxing diglyme (165°C) generates difluorocarbene (CF₂), used in cyclopropanation and difluoromethylation reactions. For example, it converts α-trifluoromethyl ketones to perfluoropropenes (70–80% yields) via carbene insertion. Critical parameters include anhydrous conditions (to avoid hydrolysis) and triphenylphosphine as a stabilizing agent .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Exposure Mitigation : Use fume hoods, nitrile gloves, and safety goggles.

- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention for ingestion .

- Storage : Store in airtight containers at –20°C, away from moisture, strong acids/bases, and oxidizers (e.g., peroxides) .

Advanced Research Questions

Q. How do computational methods validate experimental rate coefficients for Cl-atom reactions with this compound derivatives?

Density functional theory (DFT) and transition state theory (TST) calculate activation energies () and compare them with experimental Arrhenius parameters. For MCDFA, computed matches experimental data, confirming H-abstraction as the rate-limiting step. Discrepancies <10% validate the Wigner tunneling correction and CBS-QB3 method .

Q. What competing pathways govern product formation during Cl-atom reactions with MCDFA and ECDFA?

Product yields are quantified via FTIR and GC-MS:

- MCDFA + Cl : 34 ± 5% chlorodifluoroacetic acid (CF₂ClCOOH) via esterification rearrangement; 26 ± 3% CO from alkoxy radical decomposition .

- ECDFA + Cl : 86 ± 8% CF₂ClCOOH due to preferential β-H abstraction. Competing pathways (e.g., anhydride formation) are suppressed at low NOₓ .

Q. How can environmental persistence of this compound be assessed using atmospheric modeling?

Global models incorporate:

- Tropospheric Lifetimes : 10–50 days (OH-dominated degradation) .

- Aquatic Toxicity : Secondary poisoning risks via CF₂ClCOOH (LC₅₀ = 0.5 mg/m³ for fish) .

- Long-Range Transport Potential : Predicted using the OECD POV and LRTP screening tools .

Q. Methodological Notes

- Kinetic Studies : Use relative rate techniques with CH₃Cl as a reference compound; validate via Arrhenius plots and error propagation (2σ statistical uncertainty) .

- Synthetic Applications : Optimize carbene generation by varying solvents (diglyme > triglyme) and temperatures (130–140°C) .

- Environmental Risk Assessment : Combine chamber-derived rate coefficients with regional Cl/OH concentration profiles .

属性

IUPAC Name |

sodium;2-chloro-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HClF2O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRTAVLDNYYEJHK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)Cl)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2ClF2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76-04-0 (Parent) | |

| Record name | Acetic acid, 2-chloro-2,2-difluoro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001895392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1062049 | |

| Record name | Sodium chlorodifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1895-39-2 | |

| Record name | Acetic acid, 2-chloro-2,2-difluoro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001895392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-chloro-2,2-difluoro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium chlorodifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium chlorodifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。